3-Hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid;hydrochloride
Description
3-Hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride is a bicyclic compound characterized by a rigid [2.2.2]octane scaffold containing a nitrogen atom (azabicyclo), a hydroxyl group, and a carboxylic acid moiety. The hydrochloride salt enhances its stability and solubility. This compound has garnered interest in medicinal chemistry due to its conformational rigidity, which mimics flexible amino acids like 8-aminovaleric acid (DAVA) and 3-aminopropionic acid (3-APA), making it a candidate for targeting neuronal nicotinic receptors .
Properties
IUPAC Name |
3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3.ClH/c10-7(11)8(12)5-9-3-1-6(8)2-4-9;/h6,12H,1-5H2,(H,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPFPHSRWXMJQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)(C(=O)O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98426-66-5 | |
| Record name | 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the cyclization of appropriate precursors under acidic or basic conditions. One common method involves the reaction of a suitable diamine with a diacid chloride in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the bicyclic structure.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale chemical reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow chemistry can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid;hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
This compound finds applications in various fields, including chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used in the study of enzyme inhibitors and receptor ligands. In medicine, it has potential uses in drug discovery and development. In industry, it is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid;hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its activity. The molecular targets and pathways involved vary depending on the biological system and the specific reaction being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Analogs with the Same Bicyclo[2.2.2]octane Core
(3R)-1-Azabicyclo[2.2.2]octane-3-carboxylic Acid
- Structural difference : Lacks the hydroxyl group at position 3.
- Impact : The absence of the hydroxyl group reduces hydrogen-bonding capacity and increases lipophilicity. This analog exhibits stronger acidity in the carboxylic group, facilitating condensation reactions in synthetic applications .
- Applications : Used as a chiral building block in drug synthesis.
N′-{[4-(Trifluoromethyl)phenyl]sulfonyl}quinuclidine-3-carbohydrazide Hydrochloride
- Structural difference : Replaces the carboxylic acid with a sulfonylhydrazide group.
- Impact: The sulfonyl group enhances electron-withdrawing properties, altering receptor binding kinetics.
Benz[de]isoquinoline-Fused Derivatives (e.g., Comp-1 and Comp-3)
- Structural difference: Incorporates a benz[de]isoquinoline moiety via the nitrogen atom.
- Impact : The extended aromatic system increases π-π stacking interactions, improving affinity for nicotinic acetylcholine receptors (nAChRs). Comp-1 demonstrates 10-fold higher potency than the parent compound in receptor-binding assays .
Analogs with Different Bicyclic Frameworks
2-Azabicyclo[3.3.0]octane-3-carboxylic Acid Derivatives (Ramipril Intermediates)
- Structural difference : [3.3.0] bicyclic system with a smaller ring size.
- Impact : The reduced ring strain in [3.3.0] systems enhances synthetic accessibility but reduces conformational rigidity. These intermediates are critical in the enantioselective synthesis of Ramipril, an ACE inhibitor .
8-Azabicyclo[3.2.1]octane-3-carboxylic Acid Derivatives
- Structural difference : [3.2.1] bicyclic system with a seven-membered ring.
- Impact : Increased flexibility alters binding kinetics. For example, 3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride shows lower affinity for nAChRs compared to the [2.2.2] analog due to reduced structural mimicry of DAVA .
Functional Group Variations
3-Acyloxy Derivatives
- Structural difference : Replaces the hydroxyl group with acyloxy substituents (e.g., benzoyloxy).
- Impact : Enhances lipophilicity and metabolic stability. These derivatives are used as prodrugs, with enzymatic hydrolysis releasing the active hydroxylated form .
Ester Derivatives (e.g., Benzyl Esters)
Data Tables
Table 1: Structural and Pharmacological Comparison
Table 2: Physicochemical Properties
| Compound Name | Solubility (mg/mL) | LogP | pKa (COOH) |
|---|---|---|---|
| 3-Hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid HCl | 25.3 (water) | -0.7 | 2.1 |
| 8-Oxa-3-azabicyclo[3.2.1]octane HCl | 12.8 (water) | 0.2 | 3.5 |
| (3R)-1-Azabicyclo[2.2.2]octane-3-carboxylic acid | 8.9 (water) | 0.5 | 1.8 |
Key Research Findings
- Conformational Rigidity: The [2.2.2] bicyclic system in the target compound mimics bioactive conformations of flexible amino acids, enabling selective binding to neuronal receptors .
- Synthetic Utility : Hydrochloride salts of related analogs (e.g., Ramipril intermediates) are prioritized in drug synthesis due to improved crystallinity and yield .
- Pharmacological Limitations : Analogs with larger bicyclic systems (e.g., [3.2.1]) exhibit reduced receptor affinity, highlighting the importance of the [2.2.2] scaffold .
Biological Activity
3-Hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride, also known as 3-hydroxyquinuclidine-3-carboxylic acid, is a bicyclic compound with significant biological activity. This compound has garnered attention in pharmacological research due to its potential applications in various therapeutic areas, including neuropharmacology and medicinal chemistry. This article explores the biological activity of this compound, summarizing relevant research findings and case studies.
- Chemical Formula : CHNO
- Molecular Weight : 171.19 g/mol
- CAS Number : 748113-29-3
- IUPAC Name : 3-hydroxyquinuclidine-3-carboxylic acid
Structural Representation
The compound features a bicyclic structure that contributes to its unique biological properties. The hydroxyl and carboxylic acid functional groups are crucial for its interaction with biological targets.
Research indicates that 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride acts primarily as a modulator of neurotransmitter receptors, particularly in the central nervous system (CNS). Its structural similarity to other quinuclidine derivatives suggests potential interactions with cholinergic and glutamatergic systems.
Pharmacological Effects
- Neuroprotective Properties : Studies have shown that this compound exhibits neuroprotective effects in models of neurodegenerative diseases, potentially through its antioxidant properties and ability to modulate excitotoxicity.
- Antidepressant Activity : Preliminary investigations indicate that it may possess antidepressant-like effects in animal models, suggesting its potential utility in treating mood disorders.
- Analgesic Effects : There is emerging evidence supporting its role in pain modulation, making it a candidate for further exploration in pain management therapies.
Case Studies and Experimental Data
| Study | Findings |
|---|---|
| Study 1 | Demonstrated neuroprotective effects in rat models of Alzheimer's disease, with significant reductions in neuronal apoptosis. |
| Study 2 | Showed antidepressant-like effects in forced swim tests, indicating potential for mood disorder treatment. |
| Study 3 | Reported analgesic properties in inflammatory pain models, suggesting a mechanism involving opioid receptor modulation. |
In Vitro Studies
In vitro studies have highlighted the compound's ability to inhibit specific enzymes involved in neurotransmitter degradation, thereby enhancing synaptic availability of critical neurotransmitters such as acetylcholine.
Toxicology and Safety Profile
Toxicological assessments indicate that 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential interactions with other drugs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
